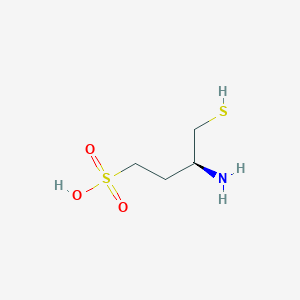

(3S)-3-Amino-4-sulfanylbutane-1-sulfonic acid

Vue d'ensemble

Description

EC33 est un inhibiteur sélectif de l’aminopeptidase A, une enzyme impliquée dans la régulation de la pression artérielle. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement de l’hypertension. EC33 est connu pour sa capacité à bloquer la réponse pressive de l’angiotensine II exogène, une hormone peptidique qui augmente la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de EC33 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupe fonctionnel pour améliorer son activité inhibitrice. La voie de synthèse comprend généralement :

Formation de la structure de base : La première étape implique la synthèse d’un intermédiaire contenant un thiol.

Modifications de groupe fonctionnel :

Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques, de températures contrôlées et de catalyseurs spécifiques pour assurer un rendement et une pureté élevés.

Méthodes de production industrielle

La production industrielle de EC33 suit une voie de synthèse similaire, mais à plus grande échelle. Cela implique :

Traitement par lots : De grands réacteurs sont utilisés pour effectuer les réactions dans des conditions contrôlées.

Purification : Des techniques telles que la cristallisation et la chromatographie sont utilisées pour purifier le produit final.

Contrôle de la qualité : Des tests rigoureux sont effectués pour garantir que le composé répond aux spécifications requises pour l’utilisation pharmaceutique.

Analyse Des Réactions Chimiques

Types de réactions

EC33 subit plusieurs types de réactions chimiques, notamment :

Oxydation : EC33 peut être oxydé pour former des ponts disulfures, ce qui peut affecter son activité.

Réduction : Les réactions de réduction peuvent briser ces ponts disulfures, restaurant les groupes thiols.

Substitution : Diverses réactions de substitution peuvent modifier les groupes fonctionnels liés à la structure de base, modifiant potentiellement ses propriétés inhibitrices.

Réactifs et conditions courants

Agents oxydants : Peroxyde d’hydrogène ou autres peroxydes.

Agents réducteurs : Dithiothréitol ou autres composés contenant un thiol.

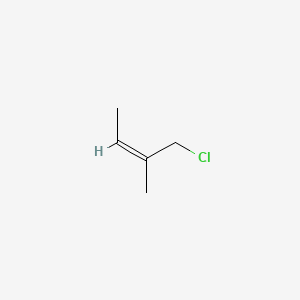

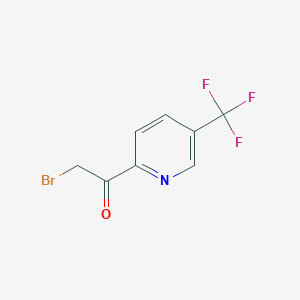

Réactifs de substitution : Composés halogénés ou autres électrophiles.

Produits majeurs

Les produits majeurs formés à partir de ces réactions comprennent des versions modifiées de EC33 avec différents groupes fonctionnels, qui peuvent être testées pour une activité améliorée ou réduite contre l’aminopeptidase A.

Applications de la recherche scientifique

Chimie

En chimie, EC33 est utilisé comme outil pour étudier les mécanismes de l’inhibition de l’aminopeptidase A. Les chercheurs l’utilisent pour comprendre comment les modifications structurelles affectent l’activité enzymatique et pour concevoir des inhibiteurs plus puissants.

Biologie

En recherche biologique, EC33 est utilisé pour étudier le rôle de l’aminopeptidase A dans divers processus physiologiques. Il aide à élucider la fonction de l’enzyme dans la régulation de la pression artérielle et d’autres voies métaboliques.

Médecine

Médicalement, EC33 a des applications potentielles dans le traitement de l’hypertension. En inhibant l’aminopeptidase A, il peut réduire la formation d’angiotensine III, réduisant ainsi la pression artérielle. Des études cliniques sont en cours pour évaluer son efficacité et sa sécurité chez l’homme .

Industrie

Dans l’industrie pharmaceutique, EC33 sert de composé de tête pour le développement de nouveaux médicaments antihypertenseurs. Sa structure fournit un modèle pour la conception d’inhibiteurs plus efficaces et plus sélectifs.

Applications De Recherche Scientifique

Chemistry

In chemistry, EC33 is used as a tool to study the mechanisms of aminopeptidase A inhibition. Researchers use it to understand how structural modifications affect enzyme activity and to design more potent inhibitors.

Biology

In biological research, EC33 is employed to investigate the role of aminopeptidase A in various physiological processes. It helps in elucidating the enzyme’s function in blood pressure regulation and other metabolic pathways.

Medicine

Medically, EC33 has potential applications in the treatment of hypertension. By inhibiting aminopeptidase A, it can reduce the formation of angiotensin III, thereby lowering blood pressure. Clinical studies are ongoing to evaluate its efficacy and safety in humans .

Industry

In the pharmaceutical industry, EC33 serves as a lead compound for the development of new antihypertensive drugs. Its structure provides a template for designing more effective and selective inhibitors.

Mécanisme D'action

EC33 exerce ses effets en inhibant sélectivement l’aminopeptidase A. Cette enzyme est responsable de la conversion de l’angiotensine II en angiotensine III, un peptide qui augmente la pression artérielle. En bloquant cette conversion, EC33 réduit les niveaux d’angiotensine III, ce qui entraîne une diminution de la pression artérielle. Les cibles moléculaires de EC33 comprennent le site actif de l’aminopeptidase A, où il se lie et empêche l’accès du substrat .

Comparaison Avec Des Composés Similaires

Composés similaires

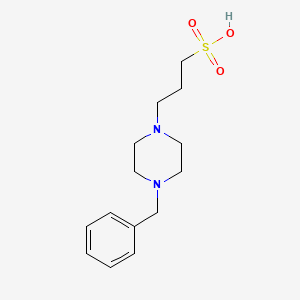

Firibastat : Un promédicament actif par voie orale qui se transforme en EC33 dans le cerveau, inhibant l’aminopeptidase A et réduisant la pression artérielle.

RB150 : Un autre promédicament qui génère EC33 après métabolisation, utilisé dans la recherche sur l’hypertension.

Unicité

EC33 est unique en raison de sa haute sélectivité pour l’aminopeptidase A et de son incapacité à traverser la barrière hémato-encéphalique, ce qui le rend approprié pour les applications périphériques. En revanche, le firibastat et le RB150 sont conçus pour pénétrer le cerveau et exercer des effets centraux.

Conclusion

EC33 est un composé prometteur avec un potentiel significatif dans le traitement de l’hypertension. Son inhibition sélective de l’aminopeptidase A et la réduction de la pression artérielle qui en résulte en font un outil précieux dans les applications de recherche et thérapeutiques. Des études sont en cours pour élucider davantage ses mécanismes et optimiser son utilisation en milieu clinique.

Propriétés

IUPAC Name |

(3S)-3-amino-4-sulfanylbutane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S2/c5-4(3-9)1-2-10(6,7)8/h4,9H,1-3,5H2,(H,6,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOHRLXVWJYYKJ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(CS)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[C@@H](CS)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232261-88-0 | |

| Record name | 3-Amino-4-mercapto-1-butanesulfonic acid, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDA48ZH8UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanamine, 2-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B3188672.png)

![1H-Benz[e]indene](/img/structure/B3188719.png)

![1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B3188738.png)